1-(4-Methoxyphenylsulfonyl)-7-(pyridin-4-yl)indoline
Overview
Description
MPT0B098 is a potent microtubule inhibitor through binding to the colchicine-binding site of tubulin. MPT0B098 is active against the growth of various human cancer cells, including chemoresistant cells with IC50 values ranging from 70 to 150 nmol/L. MPT0B098 arrests cells in the G2–M phase and subsequently induces cell apoptosis. In addition, MPT0B098 effectively suppresses VEGF-induced cell migration and capillary-like tube formation of HUVECs. Distinguished from other microtubule inhibitors, MPT0B098 not only inhibited the expression levels of HIF-1α protein but also destabilized HIF-1α mRNA. The mechanism of causing unstable of HIF-1α mRNA by MPT0B098 is through decreasing RNA-binding protein, HuR, translocation from the nucleus to the cytoplasm. Notably, MPT0B098 effectively suppresses tumor growth and microvessel density of tumor specimens in vivo. Taken together, our results provide a novel mechanism of inhibiting HIF-1α of a microtubule inhibitor MPT0B098. MPT0B098 is a promising anticancer drug candidate with potential for the treatment of human malignancies. (source: Mol Cancer Ther; 2013, 12(7); 1202–12.
Scientific Research Applications
Leukotriene Synthesis Inhibition
1-(4-Methoxyphenylsulfonyl)-7-(pyridin-4-yl)indoline derivatives have shown promising results as inhibitors of leukotriene synthesis. For instance, a specific derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, demonstrates potent inhibition of leukotriene synthesis. This compound has completed phase 1 trials and shown efficacy in a murine model of allergen-induced asthma (Hutchinson et al., 2009).
Histone Deacetylase Inhibition
Modifications at the C7 position of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, which include the 1-(4-Methoxyphenylsulfonyl)-7-(pyridin-4-yl)indoline, have shown specific inhibition of histone deacetylase (HDAC) activity. These compounds display significant antiproliferative activity and potential as class I HDAC inhibitors, useful in cancer therapy (Lee et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds, such as 4′-(4-Methoxyphenyl)-1,1′,1′′-trimethyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]-2,2′′,5′′-trione, has been analyzed, providing insights into the structural properties of these molecules. Such studies are essential for understanding the molecular interactions and stability of these compounds (Nirmala et al., 2009).
Selective 5-HT6 Receptor Antagonists
N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, closely related to 1-(4-Methoxyphenylsulfonyl)-7-(pyridin-4-yl)indoline, are potent and selective antagonists of the 5-HT6 receptor. These compounds have been shown to antagonize adenylate cyclase production at sub-nanomolar concentrations, indicating potential for neurological applications (Cole et al., 2005).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-7-pyridin-4-yl-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-17-5-7-18(8-6-17)26(23,24)22-14-11-16-3-2-4-19(20(16)22)15-9-12-21-13-10-15/h2-10,12-13H,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCYVPAEQVWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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